molecular formula C26H35F4N3O7S B15202074 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate

2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate

Cat. No.: B15202074
M. Wt: 609.6 g/mol
InChI Key: QUUPMWJUZQKEJM-JXQFQVJHSA-N
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Description

2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including fluorinated phenyl, oxo, thienoimidazole, and azaoctadecanoate moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3,5,6-tetrafluorophenyl moiety through halogenation reactions. Subsequent steps involve the formation of the thienoimidazole ring system, which is achieved through cyclization reactions under controlled conditions. The final steps include esterification and amidation reactions to introduce the azaoctadecanoate chain.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring and thienoimidazole moiety enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorophenol: Shares the fluorinated phenyl ring but lacks the complex thienoimidazole and azaoctadecanoate moieties.

    13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate: Similar structure but without the fluorinated phenyl ring.

Uniqueness

The uniqueness of 2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H35F4N3O7S

Molecular Weight

609.6 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H35F4N3O7S/c1-33(20(34)5-3-2-4-19-24-18(15-41-19)31-26(36)32-24)7-9-38-11-13-39-12-10-37-8-6-21(35)40-25-22(29)16(27)14-17(28)23(25)30/h14,18-19,24H,2-13,15H2,1H3,(H2,31,32,36)/t18-,19-,24-/m0/s1

InChI Key

QUUPMWJUZQKEJM-JXQFQVJHSA-N

Isomeric SMILES

CN(CCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)C(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CN(CCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)C(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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